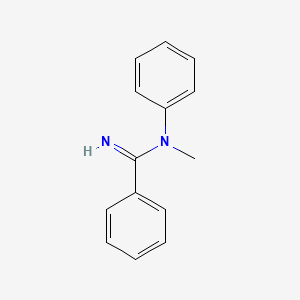
(2-Chlorophenyl)methyl selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)methyl selenocyanate is an organoselenium compound with the molecular formula C8H6ClNSe
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methyl selenocyanate typically involves the reaction of 2-chlorobenzyl chloride with potassium selenocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methyl selenocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it to selenides.
Substitution: It can participate in nucleophilic substitution reactions, where the selenocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chlorophenyl)methyl selenocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing selenium into organic molecules.
Biology: Studies have explored its potential as an antioxidant and its role in modulating biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It may be used in the development of new materials with unique properties due to the presence of selenium
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methyl selenocyanate involves its interaction with biological molecules. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, it may interact with specific enzymes and proteins, modulating their activity and influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzyl selenocyanate
- Benzyl selenocyanate
- Phenyl selenocyanate
Uniqueness
(2-Chlorophenyl)methyl selenocyanate is unique due to the presence of both a chlorine atom and a selenocyanate group on the benzyl ring. This combination imparts distinct chemical reactivity and biological activity compared to other selenocyanate compounds .
Properties
CAS No. |
57239-47-1 |
|---|---|
Molecular Formula |
C8H6ClNSe |
Molecular Weight |
230.56 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl selenocyanate |
InChI |
InChI=1S/C8H6ClNSe/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 |
InChI Key |
VNZGQJSRTZAJJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[Se]C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


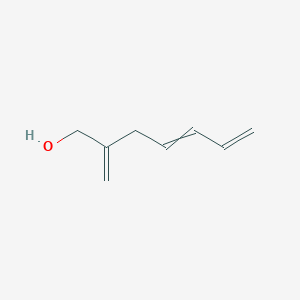
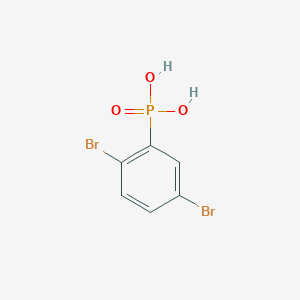
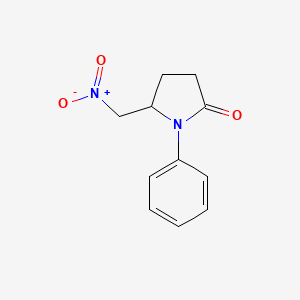

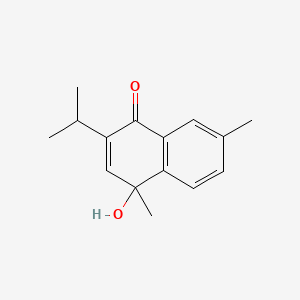
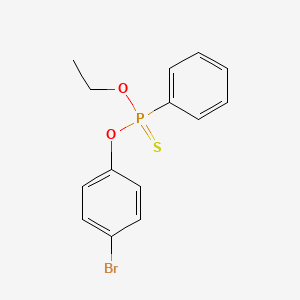


![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)

